molecular formula C18H20N6O2S B12026414 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618427-22-8

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Katalognummer: B12026414
CAS-Nummer: 618427-22-8
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: KFTDBWWRMJUVHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,2,4-triazole derivative featuring a pyrazine ring at position 5, an ethyl group at position 4 of the triazole core, and a thioether-linked acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. The pyrazine ring contributes to π-π stacking interactions in biological systems, while the ethyl group enhances lipophilicity. The 2-methoxy-5-methylphenyl substituent likely influences solubility and target binding specificity. Such structural features are common in pharmacologically active triazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-modulating properties .

Eigenschaften

CAS-Nummer

618427-22-8

Molekularformel

C18H20N6O2S

Molekulargewicht

384.5 g/mol

IUPAC-Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C18H20N6O2S/c1-4-24-17(14-10-19-7-8-20-14)22-23-18(24)27-11-16(25)21-13-9-12(2)5-6-15(13)26-3/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI-Schlüssel

KFTDBWWRMJUVHK-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=NC=CN=C3

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the triazole class. Its structure features a triazole ring, a pyrazine moiety, and a thioacetamide linkage, which are known to confer various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C18H20N6OS
  • Molecular Weight : 368.46 g/mol
  • SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3
  • InChIKey : CBRPAJMMITWNAM-UHFFFAOYSA-N

2D Structure Representation

2D Structure

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyrazine moieties. For instance, derivatives of triazoles have shown promising results in inhibiting various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)
  • Prostate Cancer (PC-3)
  • Lung Cancer (A549)
  • Liver Cancer (HepG-2)

In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents such as Vinblastine and Colchicine .

The biological activity of this compound may be attributed to its ability to inhibit key kinases involved in tumor growth. Specifically, it has shown inhibitory effects on:

  • Epidermal Growth Factor Receptor (EGFR)
    • IC50: 0.216 µM
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
    • IC50: 0.259 µM

These values indicate that the compound's efficacy is similar to that of Sorafenib, a well-known kinase inhibitor used in cancer therapy .

Case Studies

  • Cell Viability Assay :
    • The compound was subjected to an MTT assay to determine its effect on cell viability across different concentrations (0–100 µg/mL). The results indicated strong growth inhibition in cancer cells while sparing normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts .
  • Inhibition Assays :
    • A kinase assay kit was employed to assess the inhibition of EGFR and VEGFR-2. The results illustrated that the compound effectively reduces ATP levels in kinase reactions, confirming its inhibitory action on these receptors .

Comparative Analysis with Related Compounds

Compound NameIC50 (EGFR)IC50 (VEGFR-2)Reference
Compound A0.216 µM0.259 µM
Sorafenib0.230 µM0.307 µM
VinblastineVariesVariesStandard

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Triazole-4) R2 (Triazole-5) Acetamide Phenyl Substituents Molecular Weight Key Properties/Activities References
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide Ethyl Pyrazin-2-yl 2-methoxy, 5-methyl ~413.5* Potential kinase inhibition
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide Ethyl 4-Pyridinyl 4-methoxy 409.5 Orco agonist activity (OLC-12 analogue)
2-((4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide Ethyl Pyrazin-2-yl 2-fluoro 384.4 Enhanced metabolic stability
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Methyl Pyrazin-2-yl 2-ethyl, 6-methyl 381.5 Antiproliferative activity (in silico)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide Allyl Pyridin-2-yl 2,6-dibromo, 4-methyl 523.2 Halogen-enhanced binding affinity

*Calculated based on molecular formula.

Computational Predictions

PASS On-line® screening of triazole derivatives predicts kinase inhibition and antimicrobial activities . Molecular docking studies suggest that the pyrazine ring in the target compound may interact with ATP-binding pockets in kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.